molecular formula C17H17NO3 B4052731 (2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B4052731
M. Wt: 283.32 g/mol
InChI Key: AYKFOQBGBUGWGS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is 283.12084340 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

The synthesis and characterization of new chemical entities incorporating the core structure of "3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one" have been explored for their antimicrobial and antifungal activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing promising antimicrobial properties against various test microorganisms, indicating their potential as therapeutic agents in combating infectious diseases Bektaş et al., 2010.

Corrosion Inhibition

The compound has applications in the field of corrosion science, where derivatives have been investigated for their effectiveness in inhibiting corrosion of metals in acidic environments. Bentiss et al. (2009) demonstrated that similar compounds can serve as potent corrosion inhibitors, offering a high degree of protection to metals, which is crucial for extending the lifespan of industrial machinery and infrastructure Bentiss et al., 2009.

Antioxidant Activity

Compounds related to "3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one" have been studied for their antioxidant activities. Research by Sulpizio et al. (2016) on methoxy- and hydroxyl-substituted 2'-aminochalcones, which share structural similarities, revealed significant antioxidant properties, suggesting their potential in preventing oxidative stress-related diseases Sulpizio et al., 2016.

Anticoccidial and Antimicrobial Activities

Georgiadis (1976) reported on the synthesis of compounds with a similar chemical framework exhibiting pronounced activity as coccidiostats and antimicrobials. These findings indicate the potential of such compounds in veterinary medicine and agriculture to control coccidiosis in poultry and other microbial infections Georgiadis, 1976.

Electrochemical Behavior

The electrochemical properties and behavior of compounds structurally related to "3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one" have been explored. For example, research by David et al. (1995) into the electrochemical reduction of unsymmetrical dihydropyridines provides insights into potential applications in electronic materials and devices David et al., 1995.

Properties

IUPAC Name

(E)-3-(2-hydroxy-5-methylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-3-8-17(20)15(11-12)18-10-9-16(19)13-4-6-14(21-2)7-5-13/h3-11,18,20H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKFOQBGBUGWGS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)N/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
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(2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
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(2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.